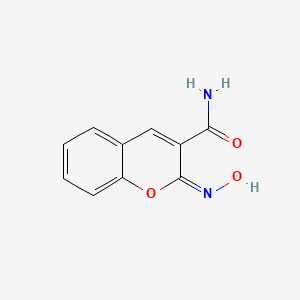![molecular formula C17H20O4 B11715654 Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[3.3.1]nonane core fused with a dioxolane ring and a phenyl group attached to a methanone moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile . The resulting bicyclo[3.3.1]nonane derivative is then subjected to further functionalization to introduce the dioxolane ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity . The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and applications.
Uniqueness
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C17H20O4 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone |
InChI |
InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2 |
Clé InChI |
ILDOPFPVKCJJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


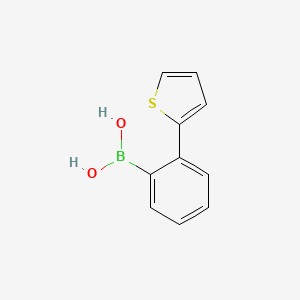
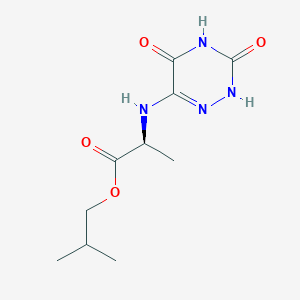
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
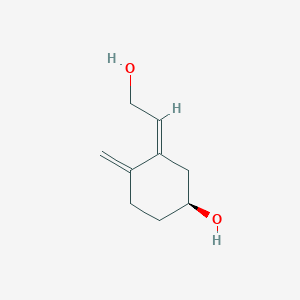
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
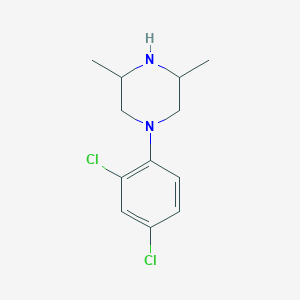
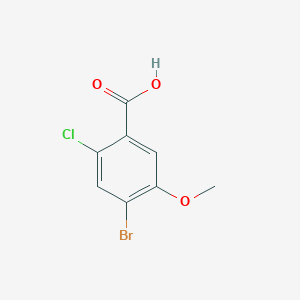
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
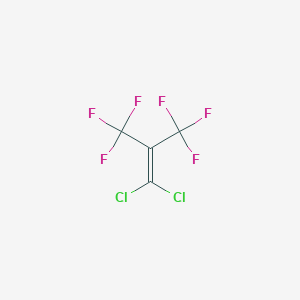
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
